Orthogonal Reactivity: Bifunctional vs. Monofunctional Ethynylpyridines
2‑Bromo‑4‑ethynylpyridine possesses two distinct reactive handles—a bromo leaving group at C2 and a terminal ethynyl group at C4—whereas 4‑ethynylpyridine (CAS 2510‑22‑7) lacks the bromo substituent . This bifunctionality permits sequential, orthogonal functionalization: the ethynyl group can undergo Cu‑catalyzed azide–alkyne cycloaddition (CuAAC) or Sonogashira coupling without affecting the bromo position, and the bromo site can subsequently participate in Suzuki–Miyaura or Buchwald–Hartwig reactions . The number of reactive centers is quantifiable: 2‑bromo‑4‑ethynylpyridine offers 2 orthogonal reaction handles, while 4‑ethynylpyridine offers only 1.
| Evidence Dimension | Number of orthogonal reactive sites |
|---|---|
| Target Compound Data | 2 (bromo and ethynyl) |
| Comparator Or Baseline | 4‑Ethynylpyridine: 1 (ethynyl only) |
| Quantified Difference | 100% increase in orthogonal reactive sites |
| Conditions | Structural analysis; reactivity in cross‑coupling and click chemistry |
Why This Matters
Enables sequential, protecting‑group‑free diversification that simplifies synthetic routes and reduces step count in complex molecule assembly.
